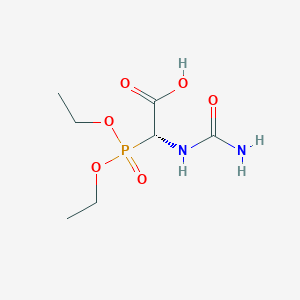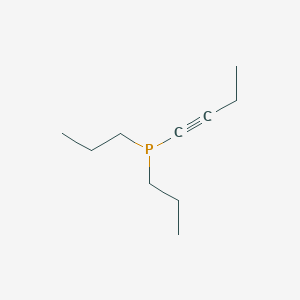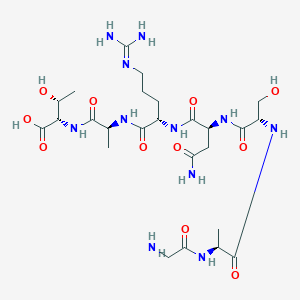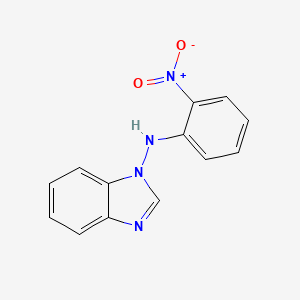
(2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid typically involves the reaction of diethyl phosphonoacetate with carbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: Nucleophilic substitution reactions are common, where the diethoxyphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphonates, and substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of phosphonate-based drugs.
Industry: It is used in the production of various phosphorus-containing materials and intermediates for agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid involves its interaction with specific molecular targets, primarily through the formation of stable phosphorus-carbon bonds. These interactions can influence various biochemical pathways, making it a valuable compound in medicinal chemistry. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylphosphonoacetic acid: Similar in structure but lacks the carbamoylamino group.
Diethyl carboxymethylphosphonate: Another related compound with similar applications in organic synthesis.
Uniqueness
(2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid is unique due to the presence of both carbamoylamino and diethoxyphosphoryl groups, which confer distinct reactivity and potential applications compared to its analogs. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
184176-06-5 |
|---|---|
Formule moléculaire |
C7H15N2O6P |
Poids moléculaire |
254.18 g/mol |
Nom IUPAC |
(2R)-2-(carbamoylamino)-2-diethoxyphosphorylacetic acid |
InChI |
InChI=1S/C7H15N2O6P/c1-3-14-16(13,15-4-2)5(6(10)11)9-7(8)12/h5H,3-4H2,1-2H3,(H,10,11)(H3,8,9,12)/t5-/m1/s1 |
Clé InChI |
ITVGMVWHMYWTIQ-RXMQYKEDSA-N |
SMILES isomérique |
CCOP(=O)([C@H](C(=O)O)NC(=O)N)OCC |
SMILES canonique |
CCOP(=O)(C(C(=O)O)NC(=O)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)


![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)

![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![Anthracene, 9-[4-(1-naphthalenyl)butyl]-](/img/structure/B12561877.png)
![1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-](/img/structure/B12561883.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)

![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)

![Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-](/img/structure/B12561904.png)
